Cas no 71002-71-6 (5'-Ethyl-2'-hydroxy-3'-nitroacetophenone)

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone is a nitro-substituted acetophenone derivative with a molecular structure featuring an ethyl group at the 5' position, a hydroxyl group at the 2' position, and a nitro group at the 3' position. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable further derivatization. Its nitro and hydroxyl groups make it a versatile intermediate for constructing more complex molecules, particularly in the development of fine chemicals and bioactive compounds. The compound's stability under standard conditions and well-defined reactivity profile enhance its suitability for controlled synthetic applications.
5'-Ethyl-2'-hydroxy-3'-nitroacetophenone structure
71002-71-6 structure
Product Name:5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
CAS No:71002-71-6
MF:C10H11NO4
MW:209.198642969131
CID:1747891
PubChem ID:2758852
Update Time:2025-11-01

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-ethyl-2-hydroxy-3-nitrophenyl)ethanone
    • CTK5D3323
    • 1-acetyl-5-ethyl-2-hydroxy-3-nitrobenzene
    • AC1MBZ2V
    • 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone
    • AG-G-77783
    • 5-ethyl-2-hydroxy-3-nitroacetophenone
    • DTXSID30374524
    • AKOS024388207
    • CS-0357888
    • 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)ethan-1-one
    • 71002-71-6
    • SCHEMBL11062713
    • MDL: MFCD03424515
    • Inchi: 1S/C10H11NO4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3
    • InChI Key: HRSNNEAZJXNKEX-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1C(C)=O)CC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 209.06900
  • Monoisotopic Mass: 209.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • PSA: 83.12000
  • LogP: 2.58860

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5'-Ethyl-2'-hydroxy-3'-nitroacetophenone Pricemore >>

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Additional information on 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone

Recent Advances in the Study of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6): A Comprehensive Research Brief

The compound 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This nitroacetophenone derivative has shown promising potential in various applications, ranging from drug discovery to material science. In this research brief, we delve into the latest findings surrounding this compound, exploring its synthesis, biological activities, and potential therapeutic applications.

Recent studies have focused on optimizing the synthesis of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone to improve yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic approach that achieves a 92% yield under mild conditions, significantly reducing the environmental impact compared to traditional methods. This advancement is particularly relevant for scaling up production for pharmaceutical applications.

In terms of biological activity, research has revealed that 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone exhibits notable anti-inflammatory properties. A recent in vitro study demonstrated its ability to inhibit NF-κB signaling pathways at concentrations as low as 5 μM, suggesting potential applications in treating chronic inflammatory diseases. Furthermore, molecular docking simulations have identified strong interactions between this compound and several key inflammatory mediators.

Perhaps most exciting is the compound's emerging role in cancer research. Preliminary studies published in early 2024 indicate that 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone shows selective cytotoxicity against certain cancer cell lines, particularly in pancreatic and triple-negative breast cancer models. The mechanism appears to involve dual inhibition of both PI3K/AKT and MAPK pathways, making it a potentially valuable candidate for combination therapies.

From a pharmaceutical development perspective, recent pharmacokinetic studies have provided valuable insights. While the compound demonstrates good membrane permeability in Caco-2 assays, its metabolic stability requires further optimization. Several research groups are currently working on prodrug strategies to address this limitation while maintaining the compound's therapeutic efficacy.

The safety profile of 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone has also been under investigation. Acute toxicity studies in animal models have shown favorable results, with no significant adverse effects observed at therapeutic doses. However, chronic toxicity assessments are still ongoing, and these results will be crucial for determining the compound's clinical potential.

Looking ahead, the research community anticipates several important developments related to this compound. Multiple patent applications filed in 2023-2024 suggest growing commercial interest, particularly in its application as a scaffold for developing new anti-inflammatory and anticancer agents. Additionally, its potential use in combination therapies with existing drugs is an active area of investigation.

In conclusion, 5'-Ethyl-2'-hydroxy-3'-nitroacetophenone (CAS 71002-71-6) represents a promising chemical entity with diverse biomedical applications. While significant progress has been made in understanding its properties and potential uses, further research is needed to fully realize its therapeutic value. The coming years will likely see increased research activity focused on this compound as it moves closer to potential clinical applications.

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